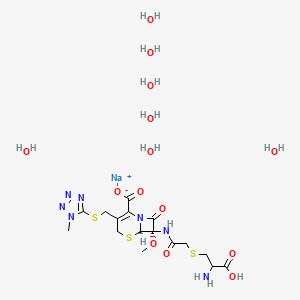

Cefminox sodium hydrate

Overview

Description

Cefminox sodium hydrate is the sodium salt form of Cefminox . It is a semi-synthetic, second-generation cephalosporin antibiotic . It is especially effective against Gram-negative and anaerobic bacteria . It is approved for use in Japan .

Synthesis Analysis

Cefminox sodium is synthesized by cell-free extracts of Streptomyces clavuligerus . It is a cephalosporin derivative made by a semi-synthetic method . During the production and storage of cefminox sodium, some degradation products are produced easily .Molecular Structure Analysis

The molecular formula of Cefminox sodium hydrate is C16H34N7NaO14S3 . The average molecular weight is 667.65 . The InChI Key is QCIJKKRQPRMHOX-IJARWDBPSA-M .Physical And Chemical Properties Analysis

Cefminox sodium hydrate has a water solubility of 2.13 mg/mL . It has a logP of -0.84 and a logS of -2.4 . The pKa (Strongest Acidic) is 1.55 and the pKa (Strongest Basic) is 8.82 . It has a physiological charge of -1 .Scientific Research Applications

1. Analytical Method Development

Cefminox sodium hydrate's analytical characterization is crucial in pharmaceutical development. A study by Xu et al. (2018) demonstrated the use of liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) for separating and characterizing unknown impurities and isomers in cefminox sodium. This method is important for ensuring the purity and safety of pharmaceutical preparations.

2. Clinical Efficacy Studies

Clinical studies are essential to evaluate the efficacy of medications like cefminox sodium hydrate. For instance, Xiaoya (2015) explored its clinical application in treating respiratory and urinary tract infections. The study highlighted its effectiveness and also discussed potential adverse reactions, providing valuable information for clinical practice.

3. Pharmacological Research

Cefminox sodium's pharmacological properties and mechanisms have been a subject of research. Xia et al. (2018) identified cefminox as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma. This discovery suggests its potential therapeutic efficacy against conditions like pulmonary arterial hypertension, demonstrating the broader implications of cefminox sodium beyond its antibiotic properties.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJKKRQPRMHOX-IJARWDBPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N7NaO14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647835 | |

| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefminox sodium hydrate | |

CAS RN |

88641-36-5 | |

| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

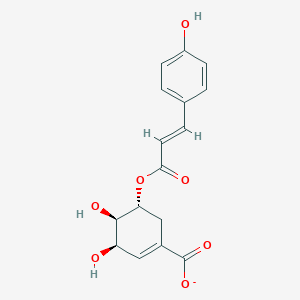

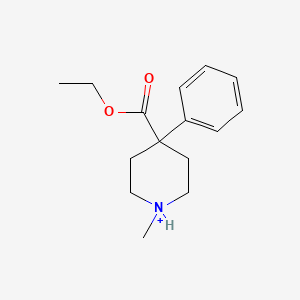

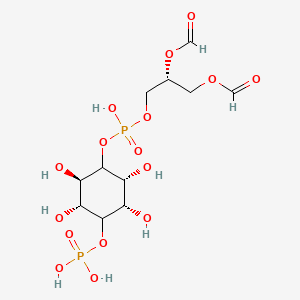

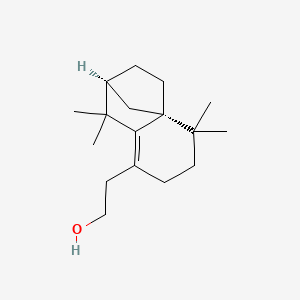

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)

![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)

![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)